Regorafenib(Pyridine)-N-oxide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Regorafenib(Pyridine)-N-oxide-d3 is a deuterated form of Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma . The compound is known for its ability to inhibit multiple protein kinases involved in tumor growth and angiogenesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Regorafenib(Pyridine)-N-oxide-d3 involves several key steps, including O-alkylation, nitration, and reduction reactions . The process begins with the preparation of the intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide through O-alkylation, followed by nitration and reduction . The final step involves nucleophilic addition to obtain Regorafenib with high yield and purity .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthetic route to increase yield and reduce impurities . The process avoids the use of column chromatography, which is cost-saving and suitable for large-scale production .
化学反応の分析
Types of Reactions: Regorafenib(Pyridine)-N-oxide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 4-amino-3-fluorophenol, N,N-dimethylacetamide, and various nitrating agents . The reactions are typically carried out under inert gas atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions include the desired intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and the final Regorafenib compound .
科学的研究の応用
Regorafenib(Pyridine)-N-oxide-d3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying multi-kinase inhibition and its effects on various biochemical pathways . In biology and medicine, it is used to investigate its anti-cancer properties and potential therapeutic applications . In industry, it is used in the development of new cancer treatments and drug formulations .
作用機序
Regorafenib(Pyridine)-N-oxide-d3 exerts its effects by inhibiting multiple protein kinases involved in tumor growth and angiogenesis . The compound targets angiogenic, stromal, and oncogenic receptor tyrosine kinases, including VEGFR1-3, TIE2, PDGFR-β, FGFR, KIT, RET, and RAF . By inhibiting these kinases, this compound disrupts the signaling pathways that promote tumor growth and vascularization .
類似化合物との比較
Similar Compounds: Similar compounds to Regorafenib(Pyridine)-N-oxide-d3 include Sorafenib, Pazopanib, and Lenvatinib . These compounds are also multi-kinase inhibitors used in cancer treatment .
Uniqueness: This compound is unique due to its deuterated form, which enhances its metabolic stability and pharmacokinetic properties . This modification allows for improved efficacy and reduced side effects compared to its non-deuterated counterparts .
特性
分子式 |
C21H15ClF4N4O4 |
---|---|
分子量 |
501.8 g/mol |
IUPAC名 |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuteriomethyl)pyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1D3 |
InChIキー |
NUCXNEKIESREQY-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |
正規SMILES |
CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。